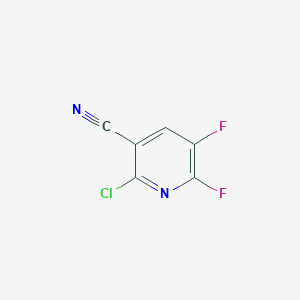

2-Chloro-5,6-difluoronicotinonitrile

Description

2-Chloro-5,6-difluoronicotinonitrile (CAS: 1309371-71-8) is a halogenated pyridine derivative with the molecular formula C₆HN₂F₂Cl and a molecular weight of 174.53534 g/mol. Its precise mass is 173.9796 g/mol, and it exhibits a topological polar surface area of 36.7 Ų, indicating moderate polarity. The compound features a pyridine ring substituted with chlorine at position 2, fluorine atoms at positions 5 and 6, and a nitrile group at position 3. Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 0/2, limiting hydrogen-bonding interactions .

- LogP (XlogP): 2.1, suggesting moderate lipophilicity .

This compound’s unique substitution pattern distinguishes it from other nicotinonitrile derivatives, making it valuable in pharmaceutical and agrochemical research as a building block for bioactive molecules.

Properties

IUPAC Name |

2-chloro-5,6-difluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF2N2/c7-5-3(2-10)1-4(8)6(9)11-5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPFYIMYUVTMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-5,6-difluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2-chloronicotinonitrile with fluorinating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-5,6-difluoronicotinonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5,6-difluoronicotinonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-difluoronicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Halogenation Effects

- 6-Chloro-5-fluoronicotinonitrile (similarity: 0.84) shares the nitrile group and fluorine at position 5 but lacks the 2-Cl and 6-F substituents.

- 2,5,6-Trichloronicotinonitrile (similarity: 0.74) replaces fluorine atoms with chlorine, increasing its molecular weight (208.44 g/mol) and logP (~3.0), which enhances membrane permeability but may reduce solubility .

Functional Group Impact

- 2,6-Dichloro-4-methylnicotinonitrile (similarity: 0.78) substitutes fluorine with a methyl group at position 4.

- 2-Chloro-3-fluoro-5-methylpyridine (similarity: 0.74) lacks the nitrile group, significantly altering electronic properties. The absence of the electron-withdrawing CN group reduces its reactivity in nucleophilic substitution reactions .

Steric and Electronic Considerations

- 2,6-Dichloro-5-phenylnicotinonitrile (similarity: 0.71) introduces a phenyl ring at position 5, creating steric hindrance. This modification may limit applications in drug design where small-molecule penetration is critical .

Research Implications

The distinct substitution profile of this compound provides a balance of moderate lipophilicity, rigidity, and halogen-mediated reactivity, making it preferable for synthesizing kinase inhibitors or herbicides compared to bulkier (e.g., phenyl-substituted) or less-polar (e.g., methyl-substituted) analogs. However, trichloro derivatives may outperform it in environments requiring high lipid solubility.

Biological Activity

2-Chloro-5,6-difluoronicotinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHClFN

Molecular Weight: 155.557 g/mol

The compound features a nitrile group (–C≡N) attached to a chlorinated and difluorinated pyridine ring. This unique structure influences its reactivity and interaction with biological systems.

Target Interactions

This compound interacts with various biomolecules, primarily enzymes and receptors. Its halogenated structure allows it to mimic other bioactive compounds, leading to potential inhibitory effects on enzyme activities involved in metabolic pathways.

Mode of Action

The compound can undergo various reactions such as:

- Nucleophilic substitution

- Oxidation-reduction reactions

These reactions can lead to significant biochemical changes within cells.

Enzyme Inhibition

Research indicates that this compound inhibits specific enzymes involved in metabolic pathways. The inhibition occurs through binding interactions at the active sites of these enzymes, preventing their normal function.

Cellular Effects

Laboratory studies have shown that exposure to this compound can lead to:

- Alterations in cellular metabolism

- Changes in gene expression related to apoptosis and cell cycle regulation

Pharmacokinetics

The molecular weight and structural characteristics suggest reasonable bioavailability. Studies indicate that the compound remains stable under certain conditions but may degrade over time, affecting its long-term efficacy.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Cellular Effects: Higher concentrations of the compound have been observed to significantly alter gene expression related to apoptosis.

- Dosage Effects: Research shows that effects vary significantly with dosage; lower doses may produce minimal effects while higher doses result in pronounced biochemical changes.

- Stability and Temporal Effects: The stability of the compound under laboratory conditions influences its long-term efficacy. Prolonged exposure can lead to degradation.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

| Cell Signaling | Alters signaling pathways affecting gene expression related to apoptosis |

| Reaction Types | Participates in nucleophilic substitution and oxidation-reduction reactions |

| Dosage Response | Varies significantly; higher doses lead to more substantial cellular effects |

| Stability | Remains stable initially but degrades over time under certain conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.